![molecular formula C12H14Cl3FN2O B4899233 N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide
Overview
Description
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as TFB or TFB-TAM. TFB-TAM is an important compound that has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
TFB-TAM binds to the active site of GRK2 and inhibits its enzymatic activity. This leads to the accumulation of active GPCRs on the cell surface, which can result in enhanced signaling. TFB-TAM has also been shown to promote the internalization of certain GPCRs, which can lead to their degradation and downregulation.
Biochemical and Physiological Effects
TFB-TAM has been shown to have various biochemical and physiological effects. It has been shown to enhance insulin signaling and glucose uptake in skeletal muscle cells, suggesting that it may have potential applications in the treatment of type 2 diabetes. TFB-TAM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB-TAM is its selectivity for GRK2. This makes it a valuable tool for studying the role of GRK2 in various physiological processes. However, TFB-TAM has some limitations, including its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on TFB-TAM. One potential area of research is the development of more potent and selective GRK2 inhibitors. Another area of research is the investigation of the role of GRK2 in various physiological processes, including insulin signaling and inflammation. Additionally, TFB-TAM may have potential applications in the treatment of various diseases, including type 2 diabetes and inflammatory diseases. Further research is needed to fully understand the potential applications of TFB-TAM in scientific research and medicine.
Conclusion
In conclusion, TFB-TAM is an important compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of TFB-TAM in scientific research and medicine.
Scientific Research Applications
TFB-TAM has been widely used in scientific research due to its potential applications in the field of pharmacology. It has been shown to be a potent inhibitor of the G protein-coupled receptor kinase 2 (GRK2). GRK2 is an important enzyme that regulates the function of various G protein-coupled receptors (GPCRs). TFB-TAM has been shown to selectively inhibit GRK2 without affecting other GRK isoforms, making it a valuable tool for studying the role of GRK2 in various physiological processes.
properties
IUPAC Name |
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3FN2O/c1-2-5-10(19)18-11(12(13,14)15)17-9-7-4-3-6-8(9)16/h3-4,6-7,11,17H,2,5H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCPIGINVYKDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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